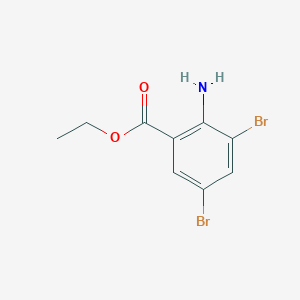

![molecular formula C11H8Cl2N2O2S B2929334 2-{2-[(2,6-二氯苯基)氨基]-1,3-噻唑-4-基}乙酸 CAS No. 1511084-71-1](/img/structure/B2929334.png)

2-{2-[(2,6-二氯苯基)氨基]-1,3-噻唑-4-基}乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid” is also known as Diclofenac . It is a benzene-acetic acid derivative and a non-steroidal anti-inflammatory drug . It is a white or slightly yellowish crystalline powder .

Synthesis Analysis

The synthesis of Diclofenac involves the reaction of 2-chlorobenzoic acid and 2,6-dichloroaniline . The reaction takes place in the presence of sodium hydroxide and copper .Molecular Structure Analysis

The molecular formula of Diclofenac is C14H10Cl2NNaO2 . Its molecular weight is 318.14 g/mol . The IUPAC Standard InChI is InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) .Chemical Reactions Analysis

Diclofenac is a potent inhibitor of prostaglandin synthesis in vitro . Prostaglandins are mediators of inflammation. Therefore, the mode of action of Diclofenac may be due to a decrease of prostaglandins in peripheral tissues .Physical and Chemical Properties Analysis

Diclofenac sodium is sparingly soluble in water at 25°C . The chemical structure of Diclofenac is available as a 2D Mol file or as a computed 3D SD file .科学研究应用

环境暴露和毒理学

对 2,4-二氯苯氧乙酸(一种具有结构相似性的化学物质)等化合物的研究显示出人们对了解环境暴露及其潜在毒理影响的浓厚兴趣。研究记录了与接触氯苯氧乙酸有关的急性肝炎和致命过量摄入的病例,这凸显了在处理此类化学物质时采取安全措施至关重要的必要性 (Leonard 等人,1997; Osterloh 等人,1983)。

职业安全

对农场家庭接触另一种相关化合物 2,4-二氯苯氧乙酸的研究强调了职业安全的重要性。这些研究重点介绍了个人,特别是农业环境中的人员可能接触除草剂的途径以及与这种接触相关的潜在健康风险 (Morgan 等人,2008)。

潜在癌症风险

接触氯苯氧类除草剂与非霍奇金淋巴瘤等癌症的发展之间的相关性一直是研究的一个重要领域。流行病学研究试图阐明这些潜在联系,为此类化合物的使用提供监管和预防措施的基础 (Zahm 等人,1990)。

生物监测和风险评估

开发和应用生物监测技术来评估接触氯苯氧乙酸及其代谢物对于了解接触这些化合物的程度和影响至关重要。这些研究提供了评估全身剂量和潜在健康风险的方法,有助于制定安全处理和使用指南 (Alexander 等人,2006)。

作用机制

Target of Action

The primary target of 2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid, also known as 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), is Cyclooxygenase (COX) . COX is an enzyme responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .

Mode of Action

2-DCABA acts as a non-steroidal anti-inflammatory drug (NSAID) . It inhibits the activity of COX-1 and COX-2 enzymes , thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain signaling .

Biochemical Pathways

By inhibiting COX enzymes, 2-DCABA disrupts the prostaglandin synthesis pathway . Prostaglandins are key mediators of inflammation and pain. Therefore, the inhibition of their synthesis leads to a decrease in these symptoms .

Pharmacokinetics

It has been used as a substrate selective for CYP2C9 , an enzyme involved in drug metabolism .

Result of Action

The inhibition of prostaglandin synthesis by 2-DCABA leads to a reduction in inflammation and pain signaling . This makes it a potential candidate for use as a non-steroidal anti-inflammatory drug .

安全和危害

Diclofenac has been associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . These risks may increase with the duration of use . Diclofenac is contraindicated in the setting of coronary artery bypass graft (CABG) surgery . Nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac can cause serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

生化分析

Biochemical Properties

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange . The polymorphism of this compound seems to stem from the conformational flexibility of the molecule .

Cellular Effects

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Molecular Mechanism

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Temporal Effects in Laboratory Settings

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Dosage Effects in Animal Models

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Metabolic Pathways

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Transport and Distribution

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Subcellular Localization

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

属性

IUPAC Name |

2-[2-(2,6-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(13)10(7)15-11-14-6(5-18-11)4-9(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJJREALTBRSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC2=NC(=CS2)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B2929254.png)

![4-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2929256.png)

![(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929262.png)

![4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2929264.png)

![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2929265.png)

![[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)

![N-(4-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2929271.png)

![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)